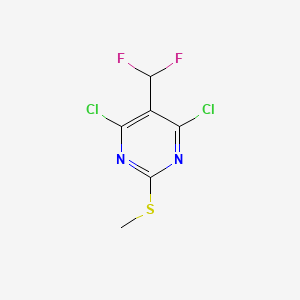
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocycle containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of the fluoro and methoxy groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Analyse Des Réactions Chimiques
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing fluoro group on the phenyl ring . Major products formed from these reactions include oxidized or reduced thiophene derivatives and substituted aromatic compounds.
Applications De Recherche Scientifique
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound is also used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it serves as an intermediate in the synthesis of various biologically active molecules and industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The presence of the fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to specific receptors or enzymes. For example, thiophene derivatives are known to act as voltage-gated sodium channel blockers and can modulate various signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as 2-substituted thiophene derivatives like suprofen and articaine . These compounds share the thiophene core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For instance, suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique combination of fluoro and methoxy groups in this compound distinguishes it from other thiophene derivatives and contributes to its specific applications.
Propriétés
Formule moléculaire |
C12H9FO2S |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
4-(3-fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9FO2S/c1-15-12-3-2-8(5-11(12)13)9-4-10(6-14)16-7-9/h2-7H,1H3 |
Clé InChI |
UCJLTNVLDDKSGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CSC(=C2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)
![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)





![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)
